(S)-6-(Benzyloxy)-4-methyl-1-hexanol
CAS No.:
Cat. No.: VC18301451
Molecular Formula: C14H22O2
Molecular Weight: 222.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22O2 |
|---|---|
| Molecular Weight | 222.32 g/mol |
| IUPAC Name | 4-methyl-6-phenylmethoxyhexan-1-ol |
| Standard InChI | InChI=1S/C14H22O2/c1-13(6-5-10-15)9-11-16-12-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12H2,1H3 |
| Standard InChI Key | NBLOVSHGEBKSQH-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCCO)CCOCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
The molecular formula of (S)-6-(Benzyloxy)-4-methyl-1-hexanol is C₁₄H₂₂O₂, with a molecular weight of 222.33 g/mol . The compound’s IUPAC name, (4S)-6-(benzyloxy)-4-methylhexan-1-ol, highlights its stereocenter at the 4th carbon, which adopts an S configuration . The benzyloxy group (–OCH₂C₆H₅) at the 6-position and the methyl branch (–CH(CH₃)) at the 4-position introduce steric and electronic effects that influence its reactivity .
Spectroscopic Identification
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NMR: The proton NMR spectrum would show distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), methylene groups adjacent to oxygen (δ 3.3–3.7 ppm), and the terminal hydroxyl group (δ 1.5–2.0 ppm, broad) .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 222.16198 (calculated for C₁₄H₂₂O₂) .
Synthesis and Stereochemical Control
Retrosynthetic Analysis
The target molecule can be dissected into two key fragments:
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Benzyl-protected alcohol: Introduced via etherification of a diol precursor.
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Chiral methyl branch: Generated through asymmetric catalysis or chiral pool synthesis.
Proposed Synthetic Route
A plausible pathway involves:
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Asymmetric Aldol Reaction: Starting from 4-methylpentanal, an aldol reaction with a chiral catalyst yields the (S)-configured alcohol .
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Benzyl Protection: The primary alcohol is protected as a benzyl ether using benzyl bromide and a base (e.g., NaH) in tetrahydrofuran (THF) .
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Reduction: The aldehyde intermediate is reduced to the final alcohol using NaBH₄ or LiAlH₄ .
Key Reaction:
Physicochemical Properties
Stability and Reactivity
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Acid Sensitivity: The benzyl ether is cleavable under acidic conditions (e.g., H₂/Pd-C) .
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Oxidation: The secondary alcohol may oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄) .
Applications in Organic Synthesis
Chiral Building Block
The (S)-configuration at C-4 makes this compound valuable for synthesizing enantiomerically pure pharmaceuticals, such as β-blockers or antifungal agents .
Protecting Group Strategy
The benzyl ether serves as a temporary protective group for alcohols in multistep syntheses, enabling selective reactions at other sites .
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